Fmoc-Met-OH-13C5,15N, also known as N-Fmoc-L-methionine, is a protected form of the amino acid methionine that has been isotopically labeled with carbon-13 and nitrogen-15. This compound is primarily used in peptide synthesis, particularly in the context of mass spectrometry-based protein quantitation. The presence of stable isotopes allows for precise tracking and quantification of peptides in complex biological samples.
Fmoc-Met-OH-13C5,15N falls under the category of protected amino acids. It is classified as a building block for peptide synthesis, specifically within the realm of solid-phase peptide synthesis techniques. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during the synthesis process, facilitating the sequential addition of amino acids to form peptides.
The synthesis of Fmoc-Met-OH-13C5,15N typically involves solid-phase peptide synthesis (SPPS). In this method, a resin is functionalized with a linker that allows for the attachment of the first amino acid. The Fmoc protecting group is then used to protect the amino group of methionine during the coupling process.
The molecular formula for Fmoc-Met-OH-13C5,15N is . The structure includes:
Fmoc-Met-OH-13C5,15N participates in various chemical reactions during peptide synthesis:
The efficiency of coupling reactions can be monitored using colorimetric tests such as the Kaiser test, which assesses amine presence by color change upon reaction with ninhydrin .
The mechanism of action involves:
This mechanism allows for controlled and efficient assembly of peptides, crucial for synthesizing complex biomolecules used in research and therapeutic applications.
Relevant data include:
Fmoc-Met-OH-13C5,15N is widely used in several scientific fields:
The integration of Fmoc-Met-OH-13C5,15N into Solid-Phase Peptide Synthesis (SPPS) enables precise isotopic labeling for advanced NMR and mass spectrometry applications. This isotopically enriched methionine derivative exhibits 98 atom % 13C and 98 atom % 15N purity, making it exceptionally suitable for bio-NMR studies and metabolic tracer research [1] [2]. Its compatibility with standard Fmoc-SPPS protocols allows direct substitution in peptide assembly workflows without procedural modifications. During synthesis, the compound undergoes standard carbodiimide-mediated coupling using activating agents such as DIC (N,N'-diisopropylcarbodiimide) in combination with HOBt (hydroxybenzotriazole), achieving near-quantitative coupling efficiencies within 3 hours at room temperature [6].
The M+6 mass shift characteristic of this molecule (resulting from five 13C atoms and one 15N atom) provides a distinct signature for mass spectrometric detection and quantification in complex peptide mixtures [4]. Post-coupling, the Fmoc group is efficiently removed using 20-25% piperidine in DMF, exposing the α-amino group for subsequent amino acid additions while preserving the isotopic integrity of the methionine side chain [6]. This efficient deprotection and coupling cycle enables the synthesis of peptides with multiple isotopically labeled residues at defined positions.
Table 1: Key Specifications of Fmoc-Met-OH-13C5,15N for SPPS Applications
Property | Specification | Application Significance |
---|---|---|
Isotopic Purity | 98 atom % 13C, 98 atom % 15N | Ensures high signal-to-noise ratio in NMR/MS |
Mass Shift | M+6 | Enables clear distinction in mass spectrometry |
Assay | ≥97% (CP) | Maintains coupling efficiency in peptide chains |
Storage Conditions | 2-8°C | Preserves chemical stability and prevents oxidation |
Solubility | Compatible with NMP, DMF, CH₂Cl₂ | Direct integration with SPPS solvents |
Achieving uniform isotopic enrichment in methionine derivatives requires specialized synthetic approaches targeting both the amino acid backbone and side chain atoms. Fmoc-Met-OH-13C5,15N incorporates labels at five carbon positions (including the thiomethyl group and aliphatic chain) and the nitrogen atom [1] [4]. The molecular structure, represented by the SMILES string [13CH3]S[13CH2][13CH2][13C@H]([15NH]C(=O)OCC1c2ccccc2-c3ccccc13)[13C](O)=O
, demonstrates comprehensive isotopic incorporation throughout the molecule [2].
The synthetic pathway employs biosynthetic precursors or chemical synthesis using isotopically labeled building blocks. The carbon framework is constructed using 13C-enriched methyl iodide for the thioether group and 13C-labeled acrylonitrile for the aliphatic chain [4]. The α-carbon and carboxylic acid carbons are typically introduced via Strecker synthesis using K13CN and 13CH₂O, ensuring uniform labeling. The 15N label is incorporated through amination reactions using 15NH₄Cl or other 15N-enriched nitrogen sources during α-amino group formation [1].
The chiral center at the α-carbon requires asymmetric synthesis or enzymatic resolution to maintain L-configuration, critical for biological compatibility in peptide synthesis. The final Fmoc protection uses non-isotopic fluorenylmethyloxycarbonyl chloride to minimize costs while preserving isotopic integrity at the methionine core [4]. The stringent 98% isotopic purity is maintained through purification processes including preparative HPLC and recrystallization, with QC verification via mass spectrometry and quantitative NMR [1] [3].
The Fmoc protecting group in isotopically labeled methionine derivatives demonstrates exceptional orthogonality toward standard SPPS conditions while preventing racemization during coupling. Unlike acid-labile Boc groups, Fmoc removal occurs under mild basic conditions (piperidine/DMF) that preserve acid-sensitive moieties and maintain isotopic bond integrity [6]. This compatibility is crucial when synthesizing peptides containing multiple isotopic labels at methionine and other residues.
The thiomethyl group of methionine presents unique challenges due to its susceptibility to oxidation. During SPPS with Fmoc-Met-OH-13C5,15N, oxidation is minimized by incorporating scavengers such as EDT (ethanedithiol) and TIS (triisopropylsilane) in cleavage cocktails [6]. Additionally, the inclusion of NH₄I in cleavage formulations specifically protects the labeled sulfur from oxidation, preserving the isotopic integrity of the 13C-enriched thiomethyl group [7]. These protective measures ensure that the final cleaved peptides retain the intact labeled methionine residue without sulfoxide byproducts that could compromise NMR or MS analyses.
The Fmoc group stability allows compatibility with diverse side-chain protecting groups, including trityl for histidine, t-butyl for glutamic acid, and Pbf for arginine. This compatibility enables the synthesis of complex, multi-isotope-labeled peptides containing Fmoc-Met-OH-13C5,15N alongside other protected residues [6]. The orthogonality is further demonstrated by compatibility with on-resin modifications, including formylation using ethyl formate, which can be performed directly on the deprotected N-terminus after peptide assembly without affecting the Fmoc-protected side chains or isotopic labels [6].
The production of Fmoc-Met-OH-13C5,15N at industrial scales faces significant challenges in cost management, isotopic purity maintenance, and purification efficiency. The limited availability of multi-isotope-enriched precursors results in substantially higher costs compared to non-isotopic analogs, with current production quantities typically restricted to milligram-scale batches [3] [5]. The complex synthesis requires specialized facilities for handling isotopically enriched starting materials and stringent purification protocols to maintain the 98% isotopic purity throughout the multi-step synthesis [1] [4].
Table 2: Scalability Challenges and Mitigation Strategies in Isotope-Enriched Fmoc-Methionine Production
Production Challenge | Impact on Scaling | Current Mitigation Approaches |
---|---|---|
Precursor Availability | Limited 13CH₃I and K13CN supply | Strategic precursor recycling in synthesis |
Purification Requirements | HPLC purification limits batch sizes | Development of crystallization protocols |
Yield Limitations | Typical 23% isolated yield after purification [6] | Optimization of coupling and deprotection steps |
Cost Factors | 10-50x higher cost than non-isotopic analogs | Bulk packaging options for research continuity [1] |
Storage Stability | Sensitivity to oxidation at scale | Strict 2-8°C storage under inert atmosphere [4] |
Reagent recovery strategies have been implemented to address cost barriers, particularly for expensive 13C-labeled reagents. For example, excess 13C-ethyl formate used in N-terminal formylation can be recovered and reused, significantly reducing overall production costs [6]. Additionally, packaging flexibility through on-demand bulk packaging accommodates varying research needs while minimizing storage degradation [1] [4].
The purification bottleneck requires innovative approaches beyond preparative HPLC. Multi-step crystallization protocols utilizing solvent systems like dichloromethane/hexane are being developed to replace or complement chromatographic methods [3]. Despite these advances, the synthesis of multi-isotope-labeled amino acids remains constrained by the fundamental limitations of isotopic precursor availability, with current production capacities unable to meet potential kilogram-scale demands for clinical or commercial applications.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: